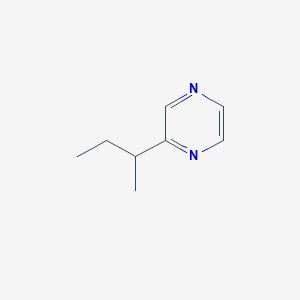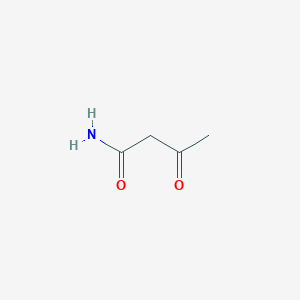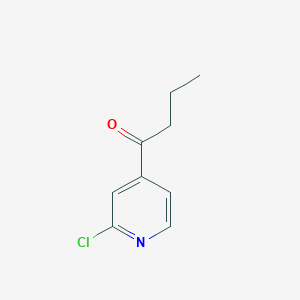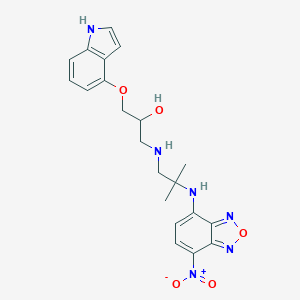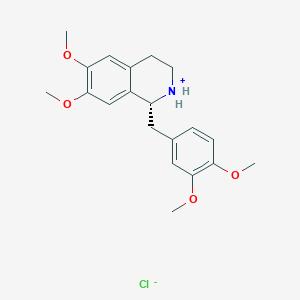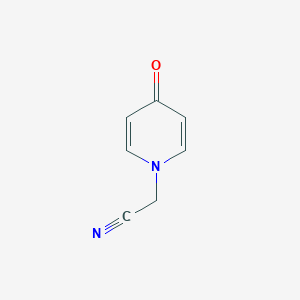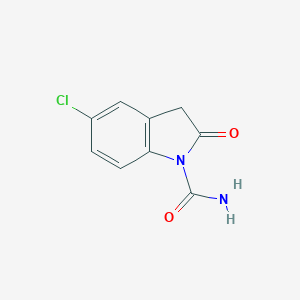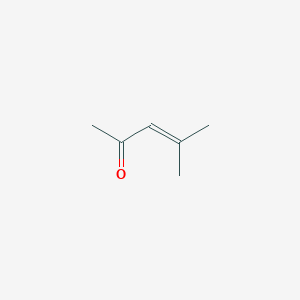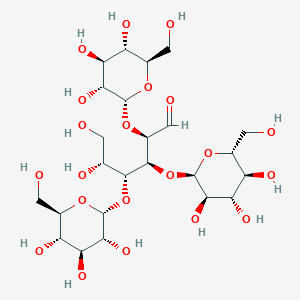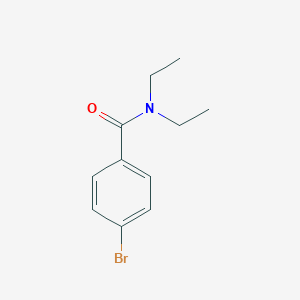
4-bromo-N,N-diethylbenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-bromo-N,N-diethylbenzamide and its derivatives often involves halogenation, amide formation, and condensation reactions. For instance, a study described the synthesis of 4-bromobenzamide derivatives by condensation reactions, highlighting the versatility of these compounds in chemical synthesis and their potential in creating novel materials and pharmaceuticals (Mehta, 2013).
Molecular Structure Analysis
The molecular structure of 4-bromo-N,N-diethylbenzamide reveals interesting interactions and structural characteristics. Research on related compounds, such as 4-bromobenzamides, has shown the presence of type I and type II halogen···halogen interactions, which play a significant role in their structural configuration and stability (Tothadi, Joseph, & Desiraju, 2013).
Chemical Reactions and Properties
4-bromo-N,N-diethylbenzamide participates in various chemical reactions, including palladium-catalyzed arylation, showcasing its reactivity towards forming complex molecular structures. Such reactions are essential for synthesizing heteroaryl benzamides, demonstrating the compound's utility in creating diverse chemical entities (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Physical Properties Analysis
The physical properties of 4-bromo-N,N-diethylbenzamide, such as melting points, solubility, and crystalline structure, are influenced by its molecular interactions. Studies on similar compounds have employed X-ray crystallography to elucidate their crystalline structures, providing insights into the physical characteristics that impact their behavior in different environments (Öztürk, Hökelek, Özbek, & Necefoğlu, 2008).
Chemical Properties Analysis
The chemical properties of 4-bromo-N,N-diethylbenzamide, including its reactivity, stability, and interactions with other molecules, have been a focus of research. Investigations into its spectroscopic properties and theoretical analyses, such as DFT calculations, provide valuable information on its electronic structure and potential chemical behavior (Dwivedi & Kumar, 2019).
Applications De Recherche Scientifique
Palladium-Catalysed Arylations
- 4-bromo-N,N-diethylbenzamide has been utilized in palladium-catalyzed direct arylation processes. Such processes involve C-C cross-coupling of 4-bromobenzamides with heteroarenes, yielding C5-arylated heteroarenes. This technique is significant in the field of organic synthesis, offering an efficient way to create complex molecules (Chen, Bruneau, Dixneuf, & Doucet, 2013).
Synthesis of CCR5 Antagonists
- 4-bromo-N,N-diethylbenzamide derivatives have been synthesized for potential use as CCR5 antagonists. These non-peptide antagonists play a role in HIV-1 infection prevention and treatment, showcasing the compound's relevance in medicinal chemistry (Bi, 2015).
Biodistribution in Malignant Melanoma
- Derivatives of 4-bromo-N,N-diethylbenzamide have been studied for their biodistribution in malignant melanoma. This research is vital for developing diagnostic tools and treatment strategies for melanoma (Auzeloux, Papon, Masnada, Borel, Moreau, Veyre, Pasqualini, & Madelmont, 1999).
Hydrogen Bonding Equilibrium Studies
- The compound has been studied for its intramolecular versus intermolecular hydrogen bond equilibrium. Such studies are crucial in understanding the compound's behavior in different environments, impacting its applications in various scientific fields (Majewska, Pająk, Rospenk, & Filarowski, 2009).
Molecular Docking and Vibrational Spectroscopic Analysis
- Research on 4-bromo-N,N-diethylbenzamide includes molecular docking and vibrational spectroscopic analysis. These studies help in understanding the compound's potential as a pharmaceutical agent (Dwivedi & Kumar, 2019).
Crystal Engineering
- The compound has been explored in the context of crystal engineering, particularly focusing on hydrogen bonds and halogen bonds. This research is significant in the field of material science for designing new materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Pyrrole and Pyrrolidine Compounds
- It's also used in the synthesis of pyrrole and pyrrolidine compounds. These compounds have applications in pharmaceuticals, particularly for their antibacterial and antifungal properties (Mehta, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUPVXSXLZOQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403723 | |
| Record name | 4-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-diethylbenzamide | |
CAS RN |
5892-99-9 | |
| Record name | 4-bromo-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5892-99-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




